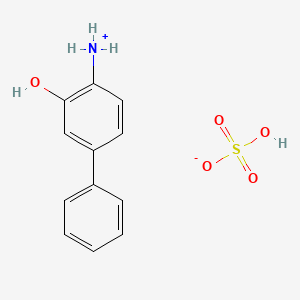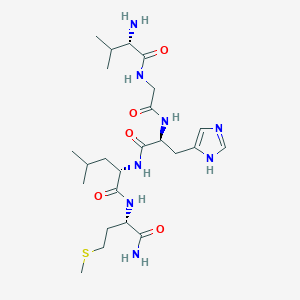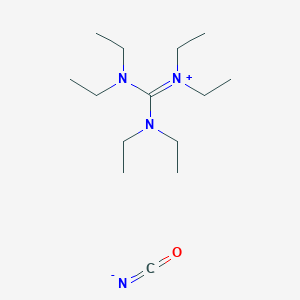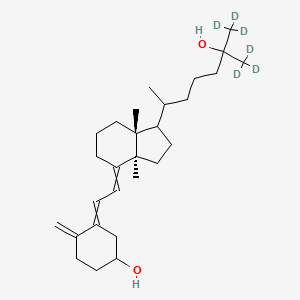
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3, specifically designed to investigate the biological significance of 26-hydroxylation of vitamin D3. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at positions 26 and 27, resulting in enhanced biological activity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves multiple steps. One common method starts with 24-tosyloxy-25,26,27-trinorcholest-5-en-3-yl tetrahydropyranyl ether. This intermediate undergoes a series of reactions, including fluorination and hydroxylation, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves advanced organic synthesis techniques, including the use of protective groups and selective fluorination reagents. The process requires precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 has several scientific research applications:
Wirkmechanismus
The mechanism of action of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. The fluorine atoms enhance the compound’s stability and prolong its biological activity by reducing its metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
1,25-Dihydroxyvitamin D3: The native hormone with similar biological functions but lower stability.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A more potent analog with enhanced activity.
25-Hydroxyvitamin D3-26,26,26,27,27,27-d6: A deuterated analog used as a biomarker.
Uniqueness: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is unique due to its enhanced stability and prolonged biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly reduces its metabolic degradation, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H46O2 |
|---|---|
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
3-[2-[(3aS,7aR)-3a,7a-dimethyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-20-11-14-24(29)19-22(20)12-13-23-10-8-17-28(6)25(15-18-27(23,28)5)21(2)9-7-16-26(3,4)30/h12-13,21,24-25,29-30H,1,7-11,14-19H2,2-6H3/t21?,24?,25?,27-,28+/m0/s1/i3D3,4D3 |
InChI-Schlüssel |
HVIKBKNRBBKHKC-GSWSTAFHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCCC(C)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



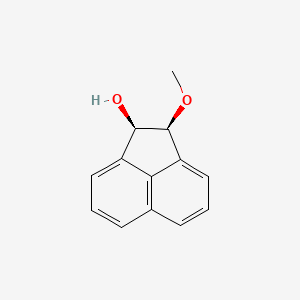



![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
